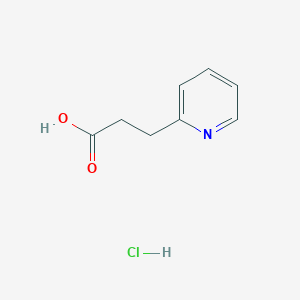
3-(Pyridin-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine with propanoic acid under specific conditions. One common method includes the use of zinc dust and formic acid, followed by recrystallization using a mixture of ethanol and water . The reaction conditions must be carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinepropionic acid: Similar in structure but differs in the position of the pyridine ring.
3-(3-Pyridyl)propionic acid: Another structural isomer with the pyridine ring in a different position.
Uniqueness
3-(Pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific binding properties and its ability to form stable coordination complexes. This makes it particularly valuable in proteomics research and other scientific applications .
Propiedades
Número CAS |
15197-75-8; 880094-03-1 |
|---|---|
Fórmula molecular |
C8H10ClNO2 |
Peso molecular |
187.62 |
Nombre IUPAC |
3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2,(H,10,11);1H |
Clave InChI |
VSFIZFLQQZTSRX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCC(=O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















